(+)-3-Methyl-17-methyl-morphinan
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(1R,9R,10R)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m0/s1 |
InChI Key |
KBEZZLAAKIIPFK-CGTJXYLNSA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Origin of Product |
United States |
Chemical Synthesis Pathways and Stereochemical Aspects
Methodologies for Stereoselective Synthesis of Morphinan (B1239233) Derivatives
The construction of the morphinan skeleton with the correct stereochemistry is a key challenge in the total synthesis of this class of alkaloids. uwaterloo.ca Over the years, several elegant strategies have been developed to achieve high stereoselectivity.
One of the earliest and most notable total syntheses of a morphinan was reported by Gates in 1952, which served as a proof of the structure of morphine. wikipedia.org A key step in this synthesis was a Diels-Alder reaction to construct a key part of the molecular framework. wikipedia.org
Other significant contributions include the Overman synthesis, which introduced an asymmetric route to the morphinan system. uwaterloo.ca A critical step in this approach is an intramolecular Heck reaction to form the B-ring of the morphinan structure with the correct stereochemistry at C9, C13, and C14. uwaterloo.ca The Trost synthesis utilizes a palladium-catalyzed asymmetric allylic alkylation to establish the initial stereocenter, followed by a Heck cyclization to form the quaternary C13 center. uwaterloo.caresearchgate.net
More recent approaches have focused on cascade reactions to rapidly build molecular complexity. For instance, a total synthesis of (±)-morphine has been reported that uses a diastereoselective light-mediated cyclization followed by a cascade ene-yne-ene ring-closing metathesis to form the tetracyclic core of morphine. nih.gov Chemoenzymatic methods are also being explored as a practical route to morphine alkaloids and their derivatives. acs.org
These methodologies, while often targeting naturally occurring morphinans like morphine and codeine, provide a toolbox of reactions that can be adapted for the synthesis of non-natural derivatives such as (+)-3-Methyl-17-methyl-morphinan. The choice of strategy depends on the desired stereochemistry and the availability of starting materials.
| Synthetic Strategy | Key Reaction(s) | Significance |
| Gates Synthesis | Diels-Alder reaction | First total synthesis of morphine, confirming its structure. wikipedia.org |
| Rice Synthesis | Grewe cyclization | Highly efficient biomimetic route. wikipedia.org |
| Overman Synthesis | Intramolecular Heck reaction | Asymmetric route to the morphinan system. uwaterloo.ca |
| Trost Synthesis | Asymmetric allylic alkylation, Heck cyclization | Establishes key stereocenters with high control. uwaterloo.caresearchgate.net |
| Cascade Strategy | Photocyclization, Ene-yne-ene metathesis | Rapid construction of the tetracyclic core. nih.gov |
Precursor Chemistry and Reaction Optimizations for this compound
The synthesis of the specific compound this compound is not extensively detailed in the literature. However, a plausible synthetic route can be inferred from the well-established synthesis of its close structural analog, dextromethorphan (B48470), which is (+)-3-methoxy-17-methyl-morphinan. google.com The primary difference between these two molecules is the substituent at the 3-position of the aromatic ring (methyl vs. methoxy).
The synthesis would likely commence with a precursor that already contains the required 3-methyl-substituted aromatic ring. A suitable starting material would be a substituted benzylisoquinoline derivative. For instance, a key intermediate could be a 1-(4-methylbenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. This is analogous to the 1-(4-methoxybenzyl) derivative used in the synthesis of dextromethorphan and other morphinans. jst.go.jp
The crucial step in forming the morphinan skeleton is the acid-catalyzed cyclization of this octahydroisoquinoline derivative. This reaction, known as the Grewe cyclization, forms the B-ring of the morphinan structure. Optimization of this step is critical to achieve a good yield and the desired stereochemistry. The choice of acid catalyst and reaction conditions (temperature, solvent) would need to be carefully controlled to minimize the formation of byproducts, such as aporphine (B1220529) derivatives. jst.go.jp
Following the cyclization to form the basic morphinan skeleton, the final step would be the introduction of the N-methyl group at position 17, if not already present in the precursor. This is typically achieved through reductive amination or other standard N-alkylation methods.
Reaction optimizations would focus on:
Stereocontrol of the Grewe cyclization: To ensure the formation of the desired diastereomer.
Minimizing side reactions: Such as the formation of aporphine byproducts. jst.go.jp
Purification of intermediates: To ensure the purity of the final product. A patent for the preparation of a related compound, ent-3-methoxy-17-methyl dromoran-10-one, highlights the use of column chromatography for purification. google.com
Enantiomeric and Diastereomeric Considerations in Morphinan Synthesis
The morphinan skeleton is a rigid structure with multiple chiral centers, leading to a large number of possible stereoisomers. reddit.com For a typical morphinan, there are five stereocenters, which could theoretically result in 32 stereoisomers. However, due to the geometric constraints of the fused ring system, the number of possible isomers is reduced to 16. reddit.com
The synthesis of a specific enantiomer, such as this compound, requires strict stereochemical control. This can be achieved in two main ways:
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to direct the formation of the desired enantiomer. The Trost and Overman syntheses are examples of this approach, where chirality is introduced early in the synthetic sequence and carried through to the final product. uwaterloo.caresearchgate.net For instance, a Noyori reduction can be used to establish a key stereocenter in high enantiomeric excess. rsc.org
Resolution of a Racemic Mixture: This involves synthesizing a mixture of enantiomers and then separating them. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. The Rice synthesis, for example, involved the resolution of a key intermediate to separate the desired enantiomer. uwaterloo.ca
In the context of this compound, it belongs to the "unnatural" or dextrorotatory series of morphinans. This means its stereochemistry is the mirror image of the naturally occurring levorotatory morphinans like morphine. reddit.com The pharmacological activity of morphinans is highly dependent on their absolute configuration, with enantiomers often exhibiting vastly different biological profiles. nih.gov For example, (+)-morphine has a very weak affinity for opioid receptors compared to its natural (-)-enantiomer. udel.edu Therefore, any synthesis must be carefully designed to produce the correct enantiomer with high purity.
Structure Activity Relationship Sar Investigations
Positional Modifications on the Morphinan (B1239233) Ring System: C3 and C17 Substitutions
The C3 and C17 positions on the morphinan skeleton are pivotal in defining the affinity and efficacy of these compounds at opioid receptors. mdpi.com Strategic modifications at these sites have been a cornerstone of opioid research, leading to the development of compounds with a wide spectrum of activities, from full agonists to antagonists. mdpi.com
The substituent at the nitrogen atom (N-17) plays a well-established role in modulating the pharmacological profile of morphinans. mdpi.comnih.gov The size and nature of this group can dramatically alter a compound's interaction with the opioid receptor, often determining whether it will act as an agonist, antagonist, or have a mixed profile. mdpi.comnih.gov
Historically, the replacement of the N-methyl group in morphine with an N-allyl group led to the discovery of nalorphine, the first opioid antagonist. mdpi.com This pivotal finding spurred further exploration of various N-substituents. For instance, replacing the N-methyl group with larger alkyl groups like N-cyclopropylmethyl or N-cyclobutylmethyl has been shown to generally increase binding affinity at both mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.gov
Furthermore, the introduction of an N-phenethyl group can significantly enhance binding affinity and agonist potency at the MOR. nih.gov However, in some 14-methoxy-N-methylmorphinan-6-ones, this same substitution can convert a selective MOR ligand into a dual MOR/delta-opioid receptor (DOR) agonist. nih.gov This highlights the complex interplay between different parts of the morphinan molecule.
A series of 3-methyl-3-(m-hydroxyphenyl)piperidines, which are structurally related to the core of morphinans, demonstrated that while N-substituent variations did not qualitatively change the high selectivity for mu-receptors, they did impact the agonist/antagonist balance. nih.gov Interestingly, in this series, the N-phenethyl derivative was the most potent antagonist, a finding that contrasts with observations in traditional fused-ring opiates. nih.gov
| N-Substituent | General Effect on Pharmacological Profile | Reference |
| Methyl | Typically associated with agonist activity. | mdpi.com |
| Allyl | Can confer antagonist properties. | mdpi.com |
| Cyclopropylmethyl | Generally increases MOR and KOR binding affinity. | nih.govnih.gov |
| Cyclobutylmethyl | Generally increases MOR and KOR binding affinity. | nih.gov |
| Phenethyl | Can enhance MOR binding and agonist potency, or introduce dual MOR/DOR agonism depending on the rest of the molecule. | nih.gov |
The C3 position of the morphinan ring system is another critical determinant of pharmacological activity. The presence of a phenolic hydroxyl group at this position, as seen in morphine, is traditionally considered crucial for potent analgesic activity. However, modifications at this site have yielded compounds with interesting and sometimes unexpected properties.
For instance, replacing the C3 hydroxyl group with a methoxy (B1213986) group can lead to compounds with significant antinociceptive potency. capes.gov.br In a series of N-methylmorphinans, 4-methoxy and 3,4-dimethoxy derivatives were found to be three times more potent than morphine. capes.gov.br This suggests that a free phenolic hydroxyl is not an absolute requirement for high potency.
Further exploration has involved introducing substituted benzylamino groups at the C3 position. nih.gov These modifications have been shown to increase binding affinity and selectivity for the MOR. nih.gov Specifically, methoxy-, hydroxyl-, and methylenedioxy-substituted benzylaminomorphinans exhibited the highest binding affinities to the MOR. nih.gov The observation that further alkylation of the 3'-amino nitrogen significantly reduced MOR affinity suggests that a hydrogen bond from the N-H group is important for receptor interaction. nih.gov
| C3-Substituent | Effect on Pharmacological Profile | Reference |
| Hydroxyl | Traditionally considered important for potent analgesia. | capes.gov.br |
| Methoxy | Can result in compounds with higher potency than morphine. | capes.gov.br |
| Substituted Benzylamino | Can increase MOR binding affinity and selectivity. | nih.gov |
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of morphinans, as the three-dimensional arrangement of atoms dictates how the molecule fits into the binding pocket of the opioid receptor. nih.govunimi.itresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological profiles.
In a series of resolved 3-methyl-3-(m-hydroxyphenyl)piperidines, a striking difference in activity was observed between the enantiomers. nih.gov The (-) enantiomers were found to be pure agonists, whereas the (+) enantiomers possessed both agonist and antagonist activity. nih.gov This demonstrates that even with identical N-substituents and C3-substituents, the stereochemical configuration is a key determinant of the functional outcome of receptor binding.
The absolute configuration of chiral centers can have a profound impact on analgesic potency. For ohmefentanyl, an extremely potent analgesic, the (3R,4S) configuration at the piperidine (B6355638) ring and the (S) configuration at the phenylethyl side chain were found to be beneficial for analgesic potency and mu-receptor affinity and selectivity. nih.gov This underscores the high degree of stereospecificity required for optimal interaction with the opioid receptor. The concept of stereochemistry as a driver for potency and pharmacokinetics is a fundamental principle in medicinal chemistry. unimi.itresearchgate.net
Conformational Analysis and Molecular Recognition Hypotheses
The biological activity of morphinans is not only dependent on their static structure but also on their conformational flexibility and how they adapt to the receptor's binding site. nih.govnih.gov Molecular docking and dynamics simulations are powerful tools used to hypothesize how these molecules bind to and activate opioid receptors. nih.govnih.gov
It is proposed that agonist and antagonist activities can be initiated by the bimodal binding of a compound in two different orientations at the mu-receptor site. nih.gov The conformation of the C-ring of the morphinan nucleus is also thought to be important. For example, a boat conformation of the C-ring has been predicted to be part of the active conformation for some morphinan-based ligands. oup.com
Molecular dynamics simulations have provided insights into the specific interactions between morphinans and the mu-opioid receptor. nih.gov For instance, hydrogen bonding between the ligand and specific amino acid residues of the receptor, such as Tyr148 and Asp147, is crucial for binding and activation. mdpi.comnih.gov The orientation of the basic nitrogen and its interaction with the receptor are also critical. mdpi.com Furthermore, hydrophobic interactions play a significant role in ligand recognition and can be influenced by substituents on the morphinan ring. mdpi.comnih.gov
The concept of a "molecular switch" within the receptor, such as the "3-7 lock" between transmembrane helices 3 and 7, has been proposed. nih.gov The ability of a ligand to influence this switch may contribute to its functional properties. nih.gov The structure of morphine itself is often considered a template for analgesic activity, with the aromatic and piperidine rings being essential. nih.gov The relative rigidity of the morphine ring system provides a valuable framework for understanding the SAR of more flexible opioids. nih.gov
Pharmacological Profile of (+)-3-Methyl-17-methyl-morphinan
The following article details the pharmacological characteristics of the synthetic morphinan derivative, this compound. The content is structured to focus exclusively on its interactions with various receptor systems, based on available scientific research.
Pharmacological Characterization and Receptor Binding Profiles
(+)-3-Methyl-17-methyl-morphinan is a dextrorotatory morphinan (B1239233) derivative. Its pharmacological activity is determined by its interaction with various neurotransmitter receptor systems in the central nervous system. The following sections provide a detailed overview of its receptor binding profile.
Table 1: NMDA Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Conditions |
|---|
Dextromethorphan (B48470) is known to bind to sigma-1 (σ1) receptors with significant affinity, acting as an agonist. cambridge.orgtouro.edu This interaction is believed to contribute to its antidepressant-like effects. nih.gov The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways. touro.edu Studies on various morphinans have shown that dextrorotatory isomers tend to have a higher affinity for sigma receptors compared to their levorotatory counterparts. acs.org For instance, high-affinity binding sites for dextromethorphan have been identified in guinea pig brain homogenates, which are recognized by other sigma ligands. touro.edunih.gov While specific binding data for this compound at sigma receptors is not available, its dextrorotatory nature suggests a potential for interaction.
Table 2: Sigma (σ) Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Conditions |
|---|---|---|---|
| This compound | σ1 | Data Not Available |
The morphinan scaffold is the core structure of many opioid receptor ligands. However, the stereochemistry and substitutions on the morphinan ring system dramatically influence the affinity and efficacy at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Generally, levorotatory morphinans exhibit significant affinity and agonist activity at opioid receptors, while their dextrorotatory enantiomers, like dextromethorphan, have very low affinity and are considered to lack typical opioid-like activity. nih.gov For example, dextromethorphan's affinity for opioid receptors is several orders of magnitude lower than its levorotatory isomer, levomethorphan. nih.gov Based on this well-established structure-activity relationship, this compound is expected to have a very low affinity for the µ, δ, and κ opioid receptors and is unlikely to produce significant opioid-mediated agonist or antagonist effects.
Table 3: Opioid Receptor Binding Affinities of this compound
| Compound | Receptor Subtype | Binding Affinity (Ki) | Agonist/Antagonist Profile |
|---|---|---|---|
| This compound | Mu (µ) | Data Not Available | Data Not Available |
| This compound | Delta (δ) | Data Not Available | Data Not Available |
The kinetics of how a ligand binds to and dissociates from its receptor (the on-rate and off-rate, respectively) can provide crucial insights into its pharmacological activity and duration of action. Unfortunately, there are no published studies that have characterized the receptor-ligand binding kinetics of this compound at any of its potential receptor targets. Such studies would be necessary to fully understand its pharmacological profile.
Table 4: Receptor-Ligand Binding Kinetics of this compound
| Compound | Receptor | Association Rate (kon) | Dissociation Rate (koff) | Residence Time |
|---|---|---|---|---|
| This compound | NMDA | Data Not Available | Data Not Available | Data Not Available |
| This compound | Sigma-1 | Data Not Available | Data Not Available | Data Not Available |
Preclinical Pharmacological Efficacy Studies in Vitro and in Vivo Models
Neuropharmacological Investigations
The neuropharmacological profile of morphinan (B1239233) derivatives has been a subject of extensive research, uncovering potential anticonvulsant, neuroprotective, and cognitive-enhancing properties.
Anticonvulsant Activity in Preclinical Models
Dextromethorphan (B48470) ((+)-3-methoxy-17-methylmorphinan), a close analog of (+)-3-Methyl-17-methyl-morphinan, has demonstrated anticonvulsant properties in various preclinical models. nih.gov Its metabolite, dextrorphan, is also a potent anticonvulsant. nih.govnih.gov Studies on a series of (+)-3-substituted-17-methylmorphinan analogs have identified compounds with significant anticonvulsant activity. nih.gov For instance, in the rat supramaximal electroshock (MES) test, several analogs showed full efficacy. nih.govnih.gov
The proposed mechanism for this anticonvulsant action is not fully understood but appears to involve interaction with dextromethorphan binding sites in the brain. nih.gov Some analogs, however, show activity at the phencyclidine (PCP) site of the NMDA receptor, suggesting multiple pathways for their anticonvulsant effects. nih.gov
Table 1: Anticonvulsant Activity of (+)-3-Substituted-17-Methylmorphinan Analogs in the Rat MES Test
| Compound | Substitution at Position 3 | ED₅₀ (mg/kg, sc) |
|---|---|---|
| Analog 1 | Amino | 25 |
| Analog 2 | Ethoxy | 5.6 |
| Analog 3 | 2-Propoxy | 3.9 |
Data sourced from preclinical studies on anticonvulsant activity. nih.govnih.gov
Neuroprotective Effects in Experimental Paradigms
Dextromethorphan has shown considerable neuroprotective properties in numerous in vitro and in vivo models of central nervous system injury and neurodegenerative diseases. researchgate.netnih.gov These effects are thought to be mediated through multiple mechanisms, including the inhibition of glutamate (B1630785) neurotoxicity, anti-inflammatory actions, and reduction of oxidative stress. researchgate.netnih.gov Dimemorfan (B1670651) ((+)-3-methyl-N-methylmorphinan), another analog, also exhibits promising neuroprotective properties with potentially fewer neuropsychotoxic effects than dextromethorphan. jst.go.jp
The neuroprotective effects of dextromethorphan have been observed in models of cerebral ischemia, Parkinson's disease, and spinal cord injury. researchgate.net Its ability to protect dopaminergic neurons is of particular interest for neurodegenerative disorders. nih.govnih.gov
Cognitive Function Modulation, e.g., Anti-amnesic Effects
Research on dimemorfan has revealed significant anti-amnesic effects in preclinical models. nih.gov Studies have shown that dimemorfan can improve memory impairments induced by scopolamine (B1681570) or β-amyloid peptide in mice. nih.gov These effects are believed to be mediated through its activity as a sigma-1 (σ1) receptor agonist. nih.gov
In contrast, high, supratherapeutic doses of dextromethorphan have been shown to cause acute cognitive impairments in humans, affecting attention, working memory, and episodic memory. nih.gov This highlights the complex and dose-dependent nature of the cognitive effects of these morphinan compounds.
Table 2: Anti-amnesic Effects of Dimemorfan in Passive Avoidance Test
| Treatment | Effect on Scopolamine-Induced Amnesia | Effect on β-Amyloid Peptide-Induced Amnesia |
|---|---|---|
| Dimemorfan (10-40 mg/kg) | Significant improvement | Significant improvement |
Data based on a study investigating the anti-amnesic effects of dimemorfan in mice. nih.gov
Protection of Dopaminergic Neurons Against Inflammation-Induced Microglial Activation
Dextromethorphan has been found to protect dopaminergic neurons from degeneration mediated by inflammation, primarily through the inhibition of microglial activation. nih.govresearchgate.net In cell culture models, dextromethorphan reduced the production of neurotoxic factors such as tumor necrosis factor-alpha (TNF-α), nitric oxide, and superoxide (B77818) free radicals from activated microglia. nih.gov This mechanism is considered crucial for its neuroprotective effects in models of Parkinson's disease. nih.govresearchgate.net
The inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species in microglia, appears to be a critical step in the neuroprotective action of dextromethorphan. nih.gov This anti-inflammatory effect on microglia suggests a potential therapeutic role for such compounds in neuroinflammatory diseases.
Anti-inflammatory and Immunomodulatory Potentials
The anti-inflammatory properties of morphinan derivatives extend beyond the central nervous system, with evidence suggesting a systemic immunomodulatory role.
Modulation of Proinflammatory Cytokines
Dextromethorphan has been shown to possess anti-inflammatory and immunomodulatory effects by reducing the levels of proinflammatory cytokines. nih.govmdpi.com In a mouse model of rheumatoid arthritis, dextromethorphan treatment attenuated the severity of the disease and decreased the expression of TNF-α, interleukin-6 (IL-6), and interleukin-17A (IL-17A) in paw tissues and serum. nih.gov
Furthermore, dextromethorphan has been observed to inhibit the production of these cytokines in various inflammatory models, suggesting a broad anti-inflammatory profile. mdpi.comnih.gov This modulation of cytokine production is a key component of its therapeutic potential in inflammatory conditions. nih.gov
Table 3: Effect of Dextromethorphan on Proinflammatory Cytokine Levels in a Murine Arthritis Model
| Cytokine | Effect of Dextromethorphan Treatment |
|---|---|
| TNF-α | Decreased expression |
| IL-6 | Decreased expression |
| IL-17A | Decreased expression |
Findings from a study on the anti-inflammatory effects of dextromethorphan in a mouse model of collagen-induced arthritis. nih.gov
Microglial Activation and Neuroinflammation Pathways
Dextromethorphan (DXM), chemically known as this compound, has demonstrated significant neuroprotective effects in preclinical studies by modulating microglial activation and neuroinflammatory pathways. Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating inflammatory responses to injury and disease. Chronic activation of microglia can lead to the release of pro-inflammatory and cytotoxic factors, contributing to neuronal damage. clinicaltrials.gov
In vitro studies using primary rat microglial cells have shown that DXM can suppress the activation of tumor necrosis factor-α (TNF-α) expression induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This suppression is associated with a notable reduction in subsequent caspase-3 signaling, a key pathway in apoptosis or programmed cell death. nih.gov Further investigation into the mechanism revealed that DXM's therapeutic action involves the enhanced trimethylation of H3K4 modifications in the promoter region of the tnf-α gene locus in microglial cells, suggesting an epigenetic level of regulation. nih.gov
Pretreatment of rat mesencephalic neuron-glia cultures with DXM was found to dose-dependently reduce the degeneration of dopaminergic neurons induced by LPS, an effect attributed to the inhibition of microglial activation. researchgate.net In macrophage cell cultures, DXM pretreatment significantly lowered the production of several key pro-inflammatory cytokines, including TNF-α, monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6), as well as the anti-inflammatory cytokine interleukin-10 (IL-10), following LPS stimulation. oup.com
Furthermore, DXM has been shown to inhibit the production of superoxide, a reactive oxygen species, in macrophages. oup.com This effect is achieved by reducing the activity of NADPH oxidase, an enzyme critical for superoxide production, through the inhibition of the membrane translocation of its subunits, p47phox and p67phox. oup.com The inhibition of protein kinase C and extracellular signal-regulated kinase activation appears to be the upstream mechanism for this effect. oup.com Animal models of endotoxemia have also shown that DXM pretreatment can significantly attenuate LPS-induced hypotension and tachycardia and improve survival rates, effects linked to reduced serum TNF-α levels and decreased production of TNF-α and superoxide by Kupffer cells and neutrophils. oup.com
The table below summarizes the key findings from in vitro studies on the effects of Dextromethorphan on microglial activation and neuroinflammation.
| Model | Inducer | Key Findings | Reference |
| Primary Rat Microglia | LPS | Suppressed TNF-α expression and caspase-3 signaling. | nih.gov |
| Rat Mesencephalic Neuron-Glia Cultures | LPS | Reduced microglia-mediated degeneration of dopaminergic neurons. | researchgate.net |
| THP-1 Macrophage Cell Culture | LPS | Reduced production of TNF-α, MCP-1, IL-6, and IL-10. | oup.com |
| THP-1 Macrophage Cell Culture | LPS | Suppressed elevation of macrophage superoxide production. | oup.com |
Vascular and Endothelial Modulations, e.g., Nitric Oxide Pathways
Preclinical evidence suggests that Dextromethorphan (DXM) exerts protective effects on the vascular and endothelial systems, partly through its interaction with nitric oxide (NO) pathways. Endothelial dysfunction is a key early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide, a critical signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis.
Studies in habitual smokers, a population with known endothelial dysfunction, have reported that DXM can improve endothelial function and attenuate markers of vascular oxidative stress and inflammation. researchgate.net In animal models, DXM has been shown to inhibit neointima formation and atherosclerosis. oup.comresearchgate.net Specifically, in apolipoprotein E (ApoE)-deficient mice, a model for atherosclerosis, DXM treatment significantly reduced the severity of aortic atherosclerosis. oup.com It also decreased carotid neointima formation after ligation in C57BL/6 mice. oup.com These beneficial effects are linked to a reduction in superoxide production in polymorphonuclear leukocytes and aortas. researchgate.net
The interaction of DXM with the nitric oxide pathway has been explored in the context of its analgesic and antidepressant-like effects. Studies in rats with sciatic nerve ligation, a model of neuropathic pain, have shown that DXM possesses analgesic properties. nih.gov These studies support the involvement of the N-methyl-D-aspartate (NMDA) receptor/nitric oxide pathway in the development of this type of pain, suggesting that combination therapy targeting this pathway could be beneficial. nih.gov
Furthermore, research into the antidepressant-like effects of DXM in mice has pointed to the modulation of the NMDA receptor-nitric oxide-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov The antidepressant effects of DXM were inhibited by pretreatment with L-arginine, a precursor to nitric oxide, and sildenafil, a phosphodiesterase 5 inhibitor which increases cGMP levels. nih.gov Conversely, the effects of a subeffective dose of DXM were augmented by inhibitors of nitric oxide synthase. nih.gov These findings indicate that DXM's antidepressant-like activity may be mediated through the inhibition of the NMDA receptor and the subsequent nitric oxide-cGMP pathway. nih.gov
The table below summarizes the key findings from studies on the vascular and endothelial modulations of Dextromethorphan.
| Model | Key Findings | Reference |
| Apolipoprotein E (ApoE)-deficient mice | Reduced severity of aortic atherosclerosis. | oup.com |
| C57BL/6 mice with carotid ligation | Decreased carotid neointima formation. | oup.com |
| Rats with sciatic nerve ligation | Exhibited analgesic properties linked to the NMDA/nitric oxide pathway. | nih.gov |
| Mice in forced swimming and tail suspension tests | Demonstrated antidepressant-like effects via inhibition of the NMDA receptor and NO-cGMP pathway. | nih.gov |
| Aged spontaneous hypertensive rats (SHRs) | Reduced blood pressure and improved aortic endothelial function. | nih.gov |
| Human aortic endothelial cells | Reduced angiotensin II-induced reactive oxygen species and NADPH oxidase activation. | nih.gov |
Mechanistic Elucidation of Biological Actions
Downstream Signaling Pathway Analysis
The biological actions of (+)-3-Methyl-17-methyl-morphinan are mediated through several key downstream signaling pathways. Its effects are largely linked to its roles as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor agonist, and an inhibitor of inflammatory responses. nih.govresearchgate.netyoutube.comdrugbank.com
MAPK and NF-κB Pathways: In immune cells, such as dendritic cells and macrophages, this compound has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK. nih.govnih.gov This inhibition prevents the nuclear translocation of NF-κB, a crucial transcription factor for inflammatory responses. nih.govnih.gov By blocking these pathways, the compound downregulates the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, thereby exerting an immunomodulatory effect. nih.govnih.govnih.gov Studies have demonstrated that this action can reduce the expression of costimulatory molecules on dendritic cells, hindering their ability to activate T-cells. nih.govnih.gov
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway, central to cell growth, proliferation, and survival, is also modulated by this compound. nih.gov As an NMDA receptor antagonist, it can trigger a "glutamate surge" that subsequently activates AMPA receptors. cambridge.org This activation can stimulate intracellular signaling cascades, including the Akt and mTOR pathways, which are hypothesized to contribute to its antidepressant-like effects by promoting neuroplasticity. cambridge.org Conversely, in some contexts, such as in lung epithelial cells, aberrant activation of the Akt-mTOR pathway is associated with pathology, and inhibitors of this pathway can be beneficial. nih.gov The metabolite 3-hydroxymorphinan has been shown to promote mitochondrial biogenesis in adipocytes through the activation of AMPK, a key energy sensor that can influence the mTOR pathway. nih.gov
Table 1: Key Downstream Signaling Pathways Modulated by this compound
| Pathway | Effect of this compound | Key Mediators | Cellular Outcome | Reference |
|---|---|---|---|---|
| MAPK (ERK, p38, JNK) | Inhibition of phosphorylation | ERK, p38, JNK | Reduced inflammation, decreased cytokine production | nih.gov, nih.gov |
| NF-κB | Inhibition of nuclear translocation | IκBα, p65 | Suppression of inflammatory gene expression | nih.gov, nih.gov |
| PI3K/Akt/mTOR | Modulation (context-dependent) | Akt, mTOR, AMPA Receptors | Neuroplasticity, regulation of cell growth and survival | cambridge.org, nih.gov |
| AMPK | Activation (by metabolite 3-HM) | AMPK | Enhanced mitochondrial biogenesis, browning of adipocytes | nih.gov |
Gene Expression and Protein Regulation Studies
The influence of this compound extends to the regulation of gene and protein expression, underpinning many of its neuroprotective and anti-inflammatory effects.
Neuroprotection and Apoptosis: Microarray studies in the rat hippocampus and cortex have revealed that administration of this compound leads to significant changes in gene expression. nih.gov Notably, it upregulates the expression of anti-apoptotic genes such as CREB binding protein, MAP kinase kinase, and nucleophosmin/B23. nih.gov Concurrently, it downregulates the expression of genes related to glutamate-induced and nitric oxide-dependent apoptosis. nih.gov These changes in gene expression are largely mediated through its antagonism of the NMDA receptor. nih.gov
Inflammation and Oxidative Stress: In inflammatory conditions, this compound has been shown to reduce the mRNA levels of pro-inflammatory cytokines, including TNF-α, IL-6, IL-17A, and IL-22 in skin tissue. mdpi.com This aligns with its ability to inhibit the membrane translocation of key subunits of NADPH oxidase (p47phox and p67phox), an enzyme critical for producing reactive oxygen species (ROS). nih.gov By inhibiting NADPH oxidase activity, it reduces oxidative stress. researchgate.netnih.gov Furthermore, it can upregulate cellular antioxidant defense mechanisms, such as the superoxide (B77818) dismutase enzyme. researchgate.net
Fibrosis and Extracellular Matrix: Recent studies have identified an anti-fibrotic role for this compound. Transcriptome analysis showed it activates an anti-fibrotic program by regulating pathways involved in the MMP-ADAMTS axis and WNT signaling. biorxiv.org Proteomic analysis revealed that it causes a significant intracellular accumulation of extracellular matrix proteins like COL1, COL5, and FN1, suggesting an impairment in their secretion. biorxiv.org Thermal proteome profiling also indicated increased thermal stability of prolyl-hydroxylases, enzymes involved in collagen synthesis. biorxiv.org
Table 2: Regulation of Gene and Protein Expression by this compound
| Process | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Functional Consequence | Reference |
|---|---|---|---|---|
| Neuroprotection | CREB binding protein, MAP kinase kinase, Nucleophosmin/B23 | Glutamate-induced apoptosis genes, NO-dependent apoptosis genes | Inhibition of neuronal apoptosis | nih.gov |
| Inflammation | - | TNF-α, IL-6, IL-17A, IL-22 (mRNA) | Reduced inflammatory response | mdpi.com |
| Oxidative Stress | Superoxide dismutase | NADPH oxidase activity (protein translocation) | Decreased cellular oxidative stress | researchgate.net, nih.gov |
| Fibrosis | Intracellular COL1, COL5, FN1 (protein) | Genes associated with lung fibrosis pathway | Inhibition of collagen transport and deposition | biorxiv.org, biorxiv.org |
Cellular and Subcellular Localization of Action
The biological effects of this compound are initiated at specific cellular and subcellular locations, primarily within the central nervous system and immune cells.
Cellular Localization: After administration, the compound is rapidly absorbed and crosses the blood-brain barrier to act centrally. wikipedia.org Its primary cellular targets in the brain are neurons, where it antagonizes NMDA receptors and modulates ion channels. researchgate.netnih.gov However, its actions are not limited to neurons. It also acts on glial cells, particularly microglia (the resident macrophages of the nervous system), where it inhibits their activation and subsequent inflammatory responses. nih.gov Furthermore, it has demonstrated significant effects on peripheral immune cells, including dendritic cells and macrophages, modulating their maturation and function. nih.govnih.govnih.gov In models of pulmonary fibrosis, its effects have been observed in primary human lung fibroblasts. biorxiv.org
Subcellular Localization: At the subcellular level, the actions of this compound are directed at several key organelles.
Plasma Membrane: A primary site of action is the cell membrane, where it interacts with NMDA receptors, sigma-1 receptors, and voltage-gated ion channels. nih.govresearchgate.netnih.gov Its inhibition of NADPH oxidase involves preventing the translocation of cytosolic components (p47phox, p67phox) to the cell membrane. nih.gov
Endoplasmic Reticulum (ER): The compound has been shown to inhibit the transport of collagen within the endoplasmic reticulum, leading to its intracellular accumulation and preventing its secretion. biorxiv.orgbiorxiv.org This suggests a direct or indirect effect on ER-to-Golgi trafficking machinery. The sigma-1 receptor, a key target, is itself an ER chaperone protein, and interaction at this site can modulate ER stress and calcium signaling. frontiersin.org
Mitochondria: The metabolite 3-hydroxymorphinan has been found to enhance mitochondrial biogenesis in adipocytes. nih.gov In conditions of energy stress, this compound can attenuate mitochondrial damage and swelling. nih.gov The interplay between the ER and mitochondria, known as mitochondria-associated ER membranes (MAMs), is a critical signaling hub where the compound may exert regulatory effects, particularly in the context of calcium homeostasis and oxidative stress. frontiersin.orgresearchgate.net
Analogue Design and Development Strategies
Rational Design of Novel Morphinan (B1239233) Derivatives
Rational drug design for morphinan derivatives leverages an ever-deepening understanding of their biological targets, primarily opioid receptors, to create molecules with improved properties such as enhanced selectivity and better metabolic stability. oup.com A key challenge in the clinical use of morphinan-based compounds is managing their side effects, which has driven the rational design of novel analogues. oup.com
One successful strategy has been the application of the "message-address" concept, which provides a framework for understanding how different parts of a molecule interact with the receptor. oup.com This has guided the design of derivatives with selectivity for kappa (κ) and delta (δ) opioid receptors, moving beyond the more common mu (μ) receptor targets. oup.com Another approach involves structural simplification of the complex morphinan skeleton to create compounds that are easier to synthesize while retaining the key pharmacophoric elements necessary for activity. elsevierpure.comnih.gov This can involve removing non-essential ring systems or chiral centers. nih.gov
A notable example of rational design starting from a closely related compound, dextromethorphan (B48470) ((+)-3-methoxy-17-methylmorphinan), involved the bioisosteric replacement of the phenolic moiety that would result from O-demethylation. researchgate.net To improve metabolic stability and circumvent the rapid first-pass metabolism of the phenolic group, an imidazolone (B8795221) ring was introduced, creating an imidazolone-morphinan analogue. researchgate.net This highlights a rational approach to designing derivatives with more favorable pharmacokinetic profiles.
Furthermore, rational design has been employed to develop peripherally selective opioid receptor ligands. By modifying the morphinan structure to limit its ability to cross the blood-brain barrier, researchers aim to create compounds that act only on peripheral tissues, which could be useful for conditions like opioid-induced constipation without affecting central analgesia. nih.gov
SAR-Driven Analogue Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to the morphinan scaffold influence its biological activity. nih.govnih.gov These studies guide the synthesis of new analogues in a systematic effort to enhance desired pharmacological properties. researchgate.netacs.org The morphinan skeleton, with its multiple rings and chiral centers, offers numerous positions for chemical modification. nih.gov
The synthesis of analogues is often driven by SAR insights into key structural features:
The N-17 Substituent: The group attached to the nitrogen at position 17 is a critical determinant of the compound's functional activity. mdpi.com While a methyl group, as in (+)-3-Methyl-17-methyl-morphinan, typically results in agonist activity, replacing it with larger groups like allyl or cyclopropylmethyl can introduce antagonist properties. mdpi.comnih.gov
The C-3 Position: The phenolic hydroxyl group at position 3 in many natural opioids is crucial for high affinity at opioid receptors. nih.govyoutube.com Masking this group as a methyl ether, as in the title compound, can alter the activity profile. For instance, converting morphine to codeine (which has a 3-methoxy group) reduces its analgesic potency.
The C-6 Position: Modifications at the C-6 position have been extensively explored. Deletion of the 6-carbonyl group in some 14-hydroxy substituted N-methylmorphinan-6-ones was found to affect antinociceptive activity. mdpi.com
The C-14 Position: The introduction of a hydroxyl group at C-14, as seen in derivatives like oxycodone and naltrexone, significantly impacts the binding and efficacy profile. nih.gov Further substitution on this hydroxyl group can convert a selective ligand into a non-selective one or alter its agonist/antagonist character. nih.gov
SAR-driven synthesis has led to the creation of diverse libraries of morphinan derivatives, including mono- and bis-indolomorphinans, to probe the impact of C-ring modifications on receptor selectivity and functional activity. nih.gov
| Position on Morphinan Scaffold | Modification | General Impact on Activity/Properties | Reference |
|---|---|---|---|
| N-17 | Methyl (agonist standard) vs. larger groups (e.g., allyl, cyclopropylmethyl) | Shifts activity from agonist to mixed agonist-antagonist or pure antagonist. | mdpi.com |
| C-3 | Hydroxyl vs. Methoxy (B1213986) Ether | Phenolic hydroxyl is often critical for high μ-receptor affinity. Etherification can decrease potency but may improve other properties like oral bioavailability. | nih.gov |
| C-5 | Introduction of a methyl group (e.g., in 14-methoxymetopon) | Can increase μ-opioid receptor selectivity by reducing affinity for δ and κ receptors. | mdpi.com |
| C-6 | Keto group vs. other substituents (e.g., cyano) | Can lead to ligands with high selectivity for the μ-opioid receptor. | nih.gov |
| C-14 | Addition of a hydroxyl or alkoxy group | Significantly influences receptor binding profile and functional efficacy. Can shift a compound towards antagonism. | nih.gov |
Lead Optimization and Structure-Based Drug Design Approaches
These structural insights allow for computational approaches, such as molecular docking, to predict how a designed analogue will bind to its receptor target. nih.govnih.gov This in silico analysis helps prioritize which compounds to synthesize, making the optimization process more efficient. nih.gov For example, docking studies can reveal specific hydrophobic or aromatic residues within the receptor's binding pocket that can be targeted for enhanced interaction, guiding the addition of complementary chemical groups to the ligand. mdpi.com
Key strategies in the lead optimization of morphinan-based compounds include:
Improving Target Affinity and Selectivity: Fine-tuning substituents based on SAR and structural data to maximize interactions with the desired receptor subtype while minimizing off-target binding. bruker.com
Enhancing Metabolic Stability: Modifying metabolically vulnerable sites, such as the phenolic group, through strategies like bioisosteric replacement. researchgate.netmedchemexpress.com
Structural Simplification: Reducing molecular complexity to improve synthetic accessibility and physicochemical properties without losing essential pharmacophoric features. nih.gov This can lead to candidates with better drug-like properties. nih.gov
Fragment-Based Design: Computational methods like LeadOp+R use a fragment-based approach to conceptually replace parts of a lead molecule with fragments that have better binding characteristics, while also considering synthetic accessibility. researchgate.net
A series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues were synthesized and optimized to study their SAR at the mu opioid receptor. nih.govnih.gov Molecular dynamics simulations of one promising antagonist from this series helped to explain its binding affinity and selectivity by showing how the orientation of a nitro group varied significantly within the binding domains of different opioid receptors. nih.gov This synergy of synthesis, pharmacological testing, and computational modeling exemplifies modern lead optimization. nih.govnih.gov
Challenges and Future Directions in Morphinan Research
Advancements in Synthetic Methodologies
The synthesis of morphinan (B1239233) alkaloids has been a significant challenge for organic chemists for over a century. acs.org The complex, rigid, pentacyclic structure containing multiple contiguous stereocenters makes their construction a formidable task. researchgate.net For compounds like (+)-3-Methyl-17-methyl-morphinan, the challenge is amplified by the need for enantiomeric purity, as pharmacological activity is critically dependent on the correct absolute stereochemistry. udel.edu For instance, while the levorotatory isomers of morphinans are potent opioid analgesics, the dextrorotatory enantiomer, dextromethorphan (B48470), lacks significant opioid activity and instead functions as a cough suppressant and dissociative agent. udel.eduyoutube.com
Historically, total synthesis of morphinans was a landmark achievement but was too lengthy and low-yielding to be commercially viable, with natural extraction from the opium poppy remaining the primary source. acs.orgnih.gov However, reliance on agricultural sourcing presents its own challenges, including supply chain vulnerabilities and the production of undesired byproducts. researchgate.net The quest for a practical, scalable, and stereoselective synthesis remains a major goal.
Recent advancements are addressing these hurdles through several innovative strategies:
Asymmetric Synthesis : Modern synthetic chemistry has seen significant progress in asymmetric synthesis, which is crucial for producing a single, desired enantiomer. researchgate.net Strategies now focus on various methods for introducing and controlling chirality from the outset, which is essential for the commercial production of specific morphinans. researchgate.netacs.org This includes the enantioselective total synthesis of both natural (-) and unnatural (+) opiates, demonstrating the increasing sophistication of these methods. udel.eduacs.org
Cascade Reactions and Novel Cyclizations : To improve efficiency, chemists are designing elegant cascade reactions that form multiple rings of the morphinan core in a single step. nih.gov For example, a total synthesis of (±)-morphine has been reported using a cascade ene–yne–ene ring-closing metathesis to construct the tetracyclic core. nih.gov Another key strategy involves the intramolecular Heck reaction to create the critical quaternary carbon center of the morphinan skeleton. udel.edu
Chemoenzymatic Synthesis : A promising frontier is the integration of biological catalysts (enzymes) into synthetic pathways. acs.orgnih.gov This chemoenzymatic approach leverages the high selectivity of enzymes to perform difficult transformations, potentially simplifying synthetic routes and improving yields. nih.govresearchgate.net Researchers are exploring the use of recombinant yeast to convert precursors like thebaine into various opiates, paving the way for complete synthesis in engineered microbes. plos.org While still in development for large-scale production, these methods represent a significant step towards sustainable and controlled synthesis of morphinans. researchgate.netplos.org
Novel Starting Materials : Research continues into more efficient synthetic routes starting from readily available commodity chemicals, aiming for a synthesis that is cost-competitive with natural extraction. acs.org Some approaches utilize racemic precursors like (±)-3-hydroxy-N-methylmorphinan, which are then separated into their respective enantiomers, while others use dextromethorphan itself as a starting material for creating novel analogs. researchgate.netlupinepublishers.com
These advancements are gradually moving the field closer to the "ideal synthesis"—a short, high-yield, and stereocontrolled route that can provide reliable access to complex morphinans like this compound and its derivatives for further research and therapeutic development. researchgate.net
Emerging Receptor Targets and Polypharmacology
The classical view of morphinans centered on their interaction with opioid receptors. However, compounds like this compound (dextromethorphan) have revealed a far more complex and multifaceted pharmacology, a concept known as polypharmacology. cambridge.orgnih.gov This involves a single drug molecule interacting with multiple distinct biological targets, leading to a complex profile of effects. nih.gov Dextromethorphan's activity is a prime example of this phenomenon, with its clinical effects stemming from a combination of interactions with several non-opioid receptor systems. nih.govtouro.edu
The primary receptor targets for dextromethorphan include:
NMDA Receptor: Dextromethorphan is a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govaxonmedchem.com It acts as a prodrug for its more potent metabolite, dextrorphan, which is largely responsible for the dissociative effects seen at high doses. psychonautwiki.org This NMDA antagonism is also believed to underlie some of its neuroprotective and pain-modulating properties. nih.govnih.gov
Sigma-1 Receptor: It is a potent agonist at the sigma-1 receptor, an intracellular chaperone protein. nih.govnih.govdrugbank.com This interaction is increasingly recognized as a key contributor to its antidepressant-like effects and may play a role in its neuroprotective actions. nih.govnih.gov
Serotonin (B10506) and Norepinephrine (B1679862) Transporters: Dextromethorphan also acts as an inhibitor of the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET). cambridge.orgnih.gov This activity, similar to that of conventional antidepressants, likely contributes to its mood-altering effects. nih.gov
Other Targets: Its pharmacological profile is further complicated by interactions with other targets, including antagonism of α3β4 nicotinic acetylcholine (B1216132) receptors and inhibition of voltage-gated calcium channels. nih.govpsychonautwiki.orgdrugbank.com
Future research will continue to explore this polypharmacology, aiming to:
Identify and characterize additional novel receptor targets for morphinan derivatives.
Design "biased agonists" that selectively activate certain signaling pathways downstream of a receptor, potentially separating therapeutic effects from adverse ones.
Develop multi-target-directed ligands (MTDLs) that are rationally designed to interact with a specific profile of receptors to treat complex multifactorial diseases. touro.edu
| Receptor/Target | Action | Associated Effect(s) | Reference(s) |
|---|---|---|---|
| NMDA Receptor | Non-competitive Antagonist | Dissociative, Antitussive, Neuroprotective | nih.govpsychonautwiki.orgdrugbank.com |
| Sigma-1 Receptor | Agonist | Antidepressant-like, Neuroprotective | cambridge.orgnih.govnih.gov |
| Serotonin Transporter (SERT) | Inhibitor | Antidepressant-like | cambridge.orgnih.gov |
| Norepinephrine Transporter (NET) | Inhibitor | Antidepressant-like | cambridge.orgnih.gov |
| α3β4 Nicotinic Receptor | Antagonist | Contribution to overall pharmacological profile | psychonautwiki.orgdrugbank.com |
| Voltage-gated Calcium Channels | Inhibitor | Contribution to overall pharmacological profile | nih.gov |
| μ-Opioid Receptor | Minimal/No significant interaction | Lack of classical opioid effects | nih.govdrugbank.com |
Development of Advanced Preclinical Models
To unravel the complex polypharmacology of compounds like this compound and predict their clinical effects, researchers rely on a diverse array of preclinical models. The development of more sophisticated and predictive models is a critical area of ongoing research. Traditional animal models have been instrumental in characterizing the broad activities of dextromethorphan, but the field is moving towards models with greater human relevance. allucent.comnc3rs.org.uk
Standard preclinical models used to investigate the effects of dextromethorphan include:
Models for Antidepressant Activity: The forced swim test (FST) and tail suspension test (TST) in rodents are widely used to screen for antidepressant-like effects. nih.govresearchgate.net In these models, a reduction in immobility time is interpreted as an antidepressant-like response. Studies have shown that dextromethorphan exhibits positive effects in these models, which are mediated in part by its action on sigma-1 receptors. nih.govresearchgate.net
Models for Pain and Nociception: To investigate its role as an NMDA receptor antagonist in pain, researchers have used models such as the temporal summation of second pain in human volunteers. Dextromethorphan was found to selectively reduce this "wind-up" phenomenon, which is a correlate of central sensitization in pain pathways. nih.gov
Models for Neuroprotection and Seizures: The maximal electroshock (MES) test in rats is a classic model for evaluating anticonvulsant activity. dtic.mil Furthermore, various in vitro (cell culture) and in vivo models of neuronal injury are used to assess the neuroprotective potential of compounds. dtic.mil
CNS Safety and Behavioral Assessment: The Functional Observational Battery (FOB) or Irwin test in rodents provides a broad assessment of a drug's effects on behavior, motor coordination, and physiological functions, helping to identify potential central nervous system side effects. nc3rs.org.uk
While valuable, these traditional models have limitations, and there is a significant push to develop advanced models that can better predict human outcomes and reduce the reliance on animal testing. allucent.comnc3rs.org.uk Future directions in preclinical modeling include:
Human-based in vitro Systems: The use of human-derived cells, such as induced pluripotent stem cells (iPSCs) differentiated into neurons, allows for the study of drug effects in a more genetically relevant context.
Brain Organoids and Organs-on-a-Chip: These three-dimensional culture systems mimic the structure and function of the human brain or specific neural circuits, offering a more complex and physiologically relevant environment to test compounds than traditional 2D cell cultures. allucent.com These models hold promise for evaluating CNS toxicity and efficacy with greater predictive power.
Advanced Imaging and Electrophysiology: Integrating techniques like high-content imaging and multi-electrode arrays with cell-based models allows for a more detailed and dynamic understanding of how a compound affects neuronal networks.
Biomarker-driven Clinical Trials: Preclinical findings are increasingly used to identify potential biomarkers (e.g., serum levels of brain-derived neurotrophic factor) that can be monitored in human trials to provide early indications of a drug's activity. nih.gov
The development of these advanced preclinical tools will be essential for dissecting the complex mechanisms of multi-target drugs like this compound and for accelerating the discovery of safer and more effective therapies for CNS disorders.
Q & A
Q. What synthetic methodologies are recommended for preparing (+)-3-Methyl-17-methyl-morphinan derivatives?
The synthesis typically involves modifying morphinan precursors via alkylation or aryl substitution. For example, 17-substituted morphinan-3-amines can be synthesized by reacting 17-(cyclopropylmethyl)morphinan-3-amine with aryl halides (e.g., 4-iodophenyl bromide) in ethanol under basic conditions (K₂CO₃), followed by purification via column chromatography . Temperature control and reaction time optimization are critical to achieving yields >20% .
Q. How is structural confirmation of this compound achieved post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. For instance, compounds like 17-(cyclopropylmethyl)morphinan-3-amine show distinct NMR signals for the 17-cyclopropyl group (δ ~1.2–1.5 ppm) and the 3-amine proton (δ ~3.1 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by resolving impurities such as unreacted starting materials or epoxide byproducts .
Q. What analytical thresholds are used to quantify impurities in this compound samples?
Impurities (e.g., oripavine or morphine N-oxide derivatives) must be controlled to <0.1% using HPLC with a C18 column and gradient elution. Acceptance criteria follow pharmacopeial guidelines, where unspecified impurities are capped at 0.15% .
Advanced Research Questions
Q. How do stereochemical variations at the 17-methyl group influence opioid receptor binding affinities?
Enantiomeric purity significantly impacts μ-opioid receptor interactions. For example, (+)-enantiomers of 17-methylmorphinans exhibit 10–50× higher binding affinity than (−)-isomers, as shown in competitive radioligand assays using [³H]naloxone. Computational docking studies (e.g., Schrödinger Suite) can model steric clashes caused by 17-methyl orientation, explaining affinity discrepancies .
Q. What strategies resolve contradictions in toxicity data for this compound analogs?
Acute toxicity variations (e.g., LD₅₀ values ranging from 20 mg/kg to >100 mg/kg in mice) may arise from differences in stereochemistry or impurity profiles. Standardized protocols (e.g., OECD Test Guidelines 423) and rigorous impurity profiling (via LC-MS) are recommended to ensure data reproducibility .
Q. How can researchers optimize experimental designs for studying metabolic stability of this compound?
Use hepatocyte incubation assays (rat/human) with LC-MS/MS quantification. Key parameters include:
Q. What methodological pitfalls occur when correlating in vitro receptor affinity with in vivo analgesic efficacy?
Discrepancies often stem from blood-brain barrier permeability differences. Address this by:
- Measuring logP values (target: 2–4) to predict CNS penetration.
- Validating in vivo efficacy using the tail-flick test (rodents) with dose-response curves (EC₅₀ calculations via nonlinear regression) .
Data Analysis and Reporting Standards
Q. How should researchers statistically validate potency data for this compound analogs?
Report IC₅₀/EC₅₀ values with 95% confidence intervals (CI) derived from ≥3 independent experiments. Use one-way ANOVA with post-hoc Tukey tests to compare group means. Avoid claiming "significance" without p-values <0.05 .
Q. What are best practices for managing contradictory NMR or crystallographic data for novel derivatives?
Cross-validate using complementary techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
